molecular formula C18H14N2O2 B14793644 6-Carbamimidoylnaphthalen-2-yl benzoate

6-Carbamimidoylnaphthalen-2-yl benzoate

Cat. No.: B14793644
M. Wt: 290.3 g/mol
InChI Key: SEPJQQWQYNEMDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbamimidoylnaphthalen-2-yl benzoate involves the esterification of 6-carbamimidoylnaphthalene-2-carboxylic acid with 4-(diaminomethylideneamino)benzoic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of nafamostat mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity greater than 97% .

Chemical Reactions Analysis

Types of Reactions

6-Carbamimidoylnaphthalen-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Carbamimidoylnaphthalen-2-yl benzoate involves the inhibition of serine proteases such as thrombin, factor Xa, and plasmin. The compound binds to the active site of these enzymes, preventing substrate binding and subsequent proteolytic activity . This inhibition is crucial in reducing inflammation and coagulation in various medical conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Carbamimidoylnaphthalen-2-yl benzoate is unique due to its broad-spectrum inhibitory activity and high potency against a wide range of serine proteases. Its ability to inhibit TMPRSS2 makes it particularly valuable in antiviral research, especially in the context of COVID-19 .

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) benzoate

InChI

InChI=1S/C18H14N2O2/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H3,19,20)

InChI Key

SEPJQQWQYNEMDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N

Origin of Product

United States

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